Scaffold Vasorelaxing Activity: 3,4-Dihydroquinolin-2(1H)-one vs. Quinolin-2(1H)-one
In a head-to-head comparison of α-methylidene-γ-butyrolactone derivatives, the 3,4-dihydroquinolin-2(1H)-one scaffold exhibited superior vasorelaxing activity compared to the fully aromatic quinolin-2(1H)-one scaffold [1]. The most potent compound in the series, a 7-substituted 3,4-dihydroquinolin-2(1H)-one derivative (10b), achieved an IC50 of 9.2 μM on KCl-induced vasoconstriction of pig coronary arteries [1].
| Evidence Dimension | Vasorelaxing activity (IC50) on KCl-induced vasoconstriction |
|---|---|
| Target Compound Data | Scaffold: 3,4-Dihydroquinolin-2(1H)-one derivatives (most potent: IC50 = 9.2 μM) |
| Comparator Or Baseline | Scaffold: Quinolin-2(1H)-one derivatives (less vasorelaxing activity; quantitative IC50 values not provided in abstract) |
| Quantified Difference | 3,4-Dihydro scaffold exhibits qualitatively greater vasorelaxing activity; 7-position substitution provides optimal activity vs. 6- or 8-substitution |
| Conditions | KCl-induced vasoconstriction assay; pig coronary arteries |
Why This Matters
Selection of the 3,4-dihydroquinolin-2(1H)-one scaffold over quinolin-2(1H)-one is essential for cardiovascular research programs where vasorelaxant activity is a primary endpoint.
- [1] Chen YL, et al. Synthesis and vasorelaxing evaluation of α-methylidene-γ-butyrolactone bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. Eur J Med Chem. 2001;36(11-12):947-959. View Source
